An In-depth Technical Guide to the Mechanism of Action of GSK3368715 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Developed for oncology applications, this small molecule demonstrates a unique S-adenosyl-L-methionine (SAM)-uncompetitive mechanism of action.[2][3] Preclinical studies have highlighted its anti-proliferative effects across a range of hematological and solid tumor models, stemming from its ability to modulate critical cellular signaling pathways.[4][5] However, its clinical development was halted during a Phase 1 trial due to a challenging risk/benefit profile, specifically a higher-than-expected incidence of thromboembolic events and limited clinical efficacy.[1][6] This guide provides a comprehensive technical overview of the core mechanism of action of GSK3368715, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
GSK3368715 is a potent inhibitor of Type I PRMTs, a family of enzymes responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][7] The members of this family that are primarily targeted by GSK3368715 include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[4]
The inhibitory action of GSK3368715 is characterized as reversible and S-adenosyl-L-methionine (SAM)-uncompetitive.[2][3] This means that the inhibitor binds to the enzyme-substrate complex, preventing the transfer of a methyl group from SAM to the arginine residue on the substrate protein.[2] The consequence of this inhibition is a global shift in arginine methylation states within the cell, leading to a reduction in asymmetric dimethylarginine (ADMA) and a concurrent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] This alteration of the cellular methyl-proteome disrupts various cellular processes that are critical for cancer cell proliferation and survival.[3][7]
Quantitative Inhibitory Activity
The potency of GSK3368715 has been quantified against several Type I PRMT enzymes. The following table summarizes the apparent inhibition constants (Kiapp) for GSK3368715 against a panel of PRMTs.
| Target Enzyme | Apparent Inhibition Constant (Kiapp) (nM) |
| PRMT1 | 1.5 - 81 |
| PRMT3 | 1.5 - 81 |
| PRMT4 (CARM1) | 1.5 - 81 |
| PRMT6 | 1.5 - 81 |
| PRMT8 | 1.5 - 81 |
| Table 1: Apparent inhibition constants of GSK3368715 against Type I PRMTs. Data sourced from Selleck Chemicals.[4] |
Key Signaling Pathways Modulated by GSK3368715
The inhibition of Type I PRMTs by GSK3368715 has significant downstream effects on several oncogenic signaling pathways.
EGFR and Wnt Signaling
PRMT1, a primary target of GSK3368715, has been shown to regulate both the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2] Dysregulation of these pathways is a hallmark of many cancers. By inhibiting PRMT1, GSK3368715 can attenuate the pro-proliferative and survival signals mediated by these pathways.[2]
Synergy with PRMT5 Inhibition and the Role of MTAP Deletion
A significant finding from preclinical studies is the synergistic anti-tumor effect observed when GSK3368715 is combined with an inhibitor of PRMT5, the primary Type II PRMT.[5][8] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][9]
MTAP is an enzyme involved in the salvage of adenine (B156593) and methionine. Its deletion leads to the accumulation of the metabolite 2-methylthioadenosine (B1229828) (MTA), which is an endogenous inhibitor of PRMT5.[3][5] Therefore, in MTAP-deleted cancers, PRMT5 is already partially inhibited. The addition of GSK3368715 to inhibit Type I PRMTs creates a dual blockade of arginine methylation pathways, leading to enhanced cancer cell growth inhibition.[5][8] This suggests that MTAP status could serve as a predictive biomarker for sensitivity to GSK3368715.[5]
Experimental Protocols
In Vitro Anti-proliferative Assay (In-Cell Western)
This protocol outlines a method to determine the anti-proliferative effects of GSK3368715 on cancer cell lines.
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Cell Seeding: Cancer cell lines (e.g., RKO cells) are seeded in 384-well clear-bottom plates.[4]
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Compound Treatment: Cells are treated with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series from 29,325.5 to 0.03 nM) or a vehicle control (e.g., 0.15% DMSO).[4]
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Incubation: Plates are incubated for 3 days at 37°C in a 5% CO2 environment.[4]
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Cell Fixation: Cells are fixed with ice-cold methanol (B129727) for 30 minutes at room temperature.[4]
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Washing and Blocking: The fixed cells are washed with phosphate-buffered saline (PBS) and then incubated with a blocking buffer (e.g., Odyssey blocking buffer) for 1 hour at room temperature.[4]
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Analysis: The cell proliferation is quantified using an appropriate detection method, such as antibody-based staining for a proliferation marker, followed by imaging and analysis.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of GSK3368715 in a mouse model.
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Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.[2]
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Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.[2]
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Randomization and Treatment: Once tumors reach a specified size, the mice are randomized into treatment and control groups. GSK3368715 is administered orally to the treatment group, while the control group receives a vehicle.[2]
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Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.[2]
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Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of ADMA on specific proteins like heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).[3]
Clinical Trial and Discontinuation
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors and diffuse large B-cell lymphoma.[1][6][10] The study involved dose escalation of orally administered GSK3368715.[1]
However, the trial was terminated early.[1][6] This decision was based on a higher-than-expected incidence of thromboembolic events (TEEs) in patients, with dose-limiting toxicities being reported.[1][3] Furthermore, there was limited and variable target engagement observed in tumor biopsies at the doses tested, and a lack of significant clinical efficacy.[1][6] The best response achieved was stable disease in a subset of patients.[1]
Conclusion
GSK3368715 hydrochloride is a well-characterized, potent inhibitor of Type I PRMTs with a clear mechanism of action that leads to anti-proliferative effects in preclinical cancer models. Its ability to modulate key signaling pathways and its synergistic effects with PRMT5 inhibition in MTAP-deleted cancers highlight the therapeutic potential of targeting arginine methylation. However, the clinical development of GSK3368715 was halted due to safety concerns and insufficient efficacy in early-phase trials. Despite this setback, the insights gained from the study of GSK3368715 continue to inform the development of next-generation PRMT inhibitors and the broader field of epigenetic cancer therapies.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
